molecular formula C21H20BrN5 B3005231 3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 866867-03-0

3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B3005231
CAS No.: 866867-03-0
M. Wt: 422.33
InChI Key: LFWICUXPAVPFBR-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a methylpiperidinyl moiety suggests that this compound may exhibit unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazoloquinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step may involve a bromination reaction using bromine or a brominating agent.

    Attachment of the Methylpiperidinyl Group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) may be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Possible use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved may be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline
  • 3-(3-Fluorophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline

Uniqueness

The presence of the bromophenyl group in 3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline may confer unique electronic and steric properties, potentially leading to distinct biological activities compared to its chloro- and fluoro- analogs.

Properties

IUPAC Name

3-(3-bromophenyl)-5-(4-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN5/c1-14-9-11-26(12-10-14)20-17-7-2-3-8-18(17)27-21(23-20)19(24-25-27)15-5-4-6-16(22)13-15/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWICUXPAVPFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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